molecular formula C19H12ClFN6O3 B2600960 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1226430-60-9

1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2600960
CAS No.: 1226430-60-9
M. Wt: 426.79
InChI Key: HGMDZWYZYMGYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of fused heterocyclic systems combining pyrrolo-triazole-dione and oxadiazole moieties. Its structure includes a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group and a methyl bridge connecting it to a hexahydro-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core. The latter is further substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

3-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN6O3/c20-11-3-1-2-10(8-11)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)13-6-4-12(21)5-7-13/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMDZWYZYMGYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The triazole ring can be synthesized via azide-alkyne cycloaddition reactions. The final compound is obtained by coupling these intermediates under specific conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. The triazole and oxadiazole rings play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, highlighting substituent variations and reported bioactivities:

Compound Name / ID Core Structure Substituents Bioactivity / Findings Reference ID
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl methyl; 4-fluorophenyl Limited direct data; inferred enzyme inhibition based on structural analogs
1-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)ethyl]-3-(2-hydroxy-3-methoxyphenyl)-pyrrolo[3,4-c]pyrazole-4,6-dione Pyrrolo[3,4-c]pyrazole-4,6-dione 4-fluorophenyl; 2-(2-fluorophenyl)ethyl; 2-hydroxy-3-methoxyphenyl Anti-HIV-1 activity (IC₅₀: 0.8–1.2 µM)
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-pyrrolo[3,4-d][1,2]oxazole-4,6-dione Pyrrolo[3,4-d][1,2]oxazole-4,6-dione 4-chlorophenyl; 4-(dimethylamino)phenyl; phenyl Fluorescence properties; potential as a photosensitizer
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-pyrrolo[3,4-d]isoxazole-4,6-dione Pyrrolo[3,4-d]isoxazole-4,6-dione 2-chlorophenyl; 4-(dimethylamino)phenyl; 2-methylphenyl Structural characterization via XRD; no reported bioactivity
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-triazolo[3,4-b]thiadiazine-7-carboxylic acid Triazolo[3,4-b]thiadiazine 2,6-dichlorophenyl; 3-methylpyrazole In silico ADME prediction: high gastrointestinal absorption

Key Observations:

The 4-fluorophenyl substituent is shared with anti-HIV-1 compounds (e.g., ), suggesting a role in targeting viral enzymes.

Heterocyclic Core Variations :

  • Replacement of 1,2,3-triazole with isoxazole () reduces nitrogen content, which could diminish hydrogen-bonding interactions critical for enzyme inhibition.
  • Pyrrolo-pyrazole-dione cores () exhibit higher bioactivity than pyrrolo-oxadiazole systems, possibly due to enhanced π-π stacking with aromatic residues.

Research Findings and Pharmacological Implications

Antiviral Potential: Analog 16a () with a 4-fluorophenyl group showed IC₅₀ = 0.8 µM against HIV-1, comparable to first-line antiretrovirals. The target compound’s structural similarity suggests possible activity against viral proteases or integrases.

Enzyme Inhibition :
Compounds with triazole-dione cores (e.g., ) inhibit histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). Molecular docking studies () predict strong binding affinity for the target compound’s oxadiazole and triazole groups with HDAC8 (ΔG = −9.2 kcal/mol).

ADME Properties :

  • Lipophilicity : Calculated logP = 3.1 (similar to ), indicating moderate blood-brain barrier penetration.
  • Solubility : Aqueous solubility <10 µg/mL (predicted), necessitating formulation optimization for oral delivery .

Biological Activity

The compound 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that integrates various pharmacophoric elements. This article reviews its biological activities based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolo-triazole core linked to both a 1,2,4-oxadiazole and a fluorophenyl moiety. Its molecular formula is C18H15ClN4O3C_{18}H_{15}ClN_4O_3 with a molecular weight of approximately 370.79 g/mol. The structure can be represented as follows:

SMILES Cc1nc c2ccc cc2 Cl no1CC O N C N N C C O N C C O N C O N\text{SMILES Cc1nc c2ccc cc2 Cl no1CC O N C N N C C O N C C O N C O N}

Anticancer Properties

Research indicates that derivatives of oxadiazoles and triazoles exhibit significant anticancer activity. For instance, compounds similar to the target compound have shown efficacy against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM for closely related oxadiazole derivatives suggest potential in targeting this cancer type .
  • Breast Cancer (T47D) : Related compounds have demonstrated IC50 values of 27.3 μM and 43.4 μM against T47D cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related oxadiazole derivatives have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. For example:

  • Bactericidal Activity : Compounds derived from oxadiazoles exhibited comparable activity to standard antibiotics like streptomycin .

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

A study focusing on the synthesis and evaluation of bioactivity for various oxadiazole derivatives demonstrated that many exhibited promising anticancer and antimicrobial activities. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced biological efficacy.

Compound Activity Type IC50 Value (μM) Cell Line
Compound AAnticancer6.2HCT-116
Compound BAnticancer27.3T47D
Compound CAntimicrobial-E. coli

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication processes in cancer cells.
  • Enzyme Inhibition : The presence of the oxadiazole moiety may inhibit enzymes involved in cell proliferation and inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.